

Technical Guide: 2-Chloro-6-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline hydrochloride

Cat. No.: B597058

[Get Quote](#)

CAS Number: 1332589-57-7

Introduction

This technical guide provides a comprehensive overview of **2-Chloro-6-methoxyaniline hydrochloride**, a chemical intermediate relevant to researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of in-depth public information on this specific compound, this guide also includes pertinent data and protocols for structurally similar compounds to provide valuable context and potential methodological approaches.

Physicochemical Properties

The following table summarizes the available physicochemical data for **2-Chloro-6-methoxyaniline hydrochloride**. This information is primarily aggregated from chemical supplier databases.

Property	Value	Source
CAS Number	1332589-57-7	BLD Pharm[1]
Molecular Formula	C ₇ H ₉ Cl ₂ NO	ChemWhat[1]
Molecular Weight	194.06 g/mol	BLD Pharm[1]
Appearance	Data not available	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
Purity	Typically >98% (as specified by suppliers)	N/A

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Chloro-6-methoxyaniline hydrochloride** are not readily available in peer-reviewed literature or public patents. However, the synthesis of structurally related anilines can provide a model for a potential synthetic route. Below is a detailed protocol for the synthesis of a similar compound, 2-Chloro-6-methylaniline, which may be adapted by skilled chemists for the synthesis of 2-Chloro-6-methoxyaniline.

Disclaimer: This protocol is for a related compound and should be adapted with caution. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Synthesis of 2-Chloro-6-methylaniline (Illustrative Protocol)

This synthesis proceeds via a diazotization reaction followed by reduction.[2][3][4]

Materials:

- 3-chloro-5-methyl-4-nitroaniline

- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- 50% Hypophosphorous Acid (H_3PO_2)
- Iron Powder (Fe)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water (H_2O)

Procedure:

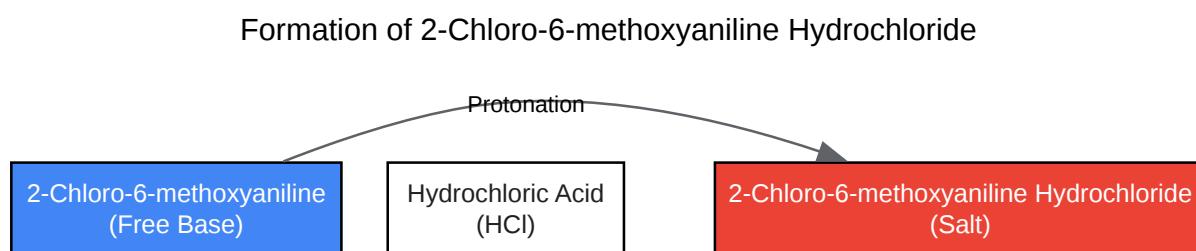

- **Diazotization:**
 - In a 250 mL round-bottom flask cooled to 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid.
 - Stir the mixture for 10 minutes while maintaining the temperature.
 - Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 mL of water.
 - After the addition is complete, continue stirring at 0°C for 30 minutes.
- **Reduction of the Diazonium Salt:**
 - To the reaction mixture, add 15 mL of 50% hypophosphorous acid.
 - Stir the mixture at 0°C for 3 hours.
- **Reduction of the Nitro Group:**
 - Slowly raise the temperature of the reaction mixture to 90°C.
 - Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.

- Maintain the reaction at 90°C for 3 hours.
- Work-up and Purification:
 - Filter the hot reaction mixture.
 - Cool the filtrate and extract with dichloromethane (3 x 20 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography to yield pure 2-Chloro-6-methylaniline.

Potential Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of a substituted aniline, based on the protocol described above.

Illustrative Synthesis Workflow for a Substituted Aniline


[Click to download full resolution via product page](#)

Caption: Illustrative workflow for the synthesis of a substituted aniline.

Relationship between Aniline Free Base and Hydrochloride Salt

Substituted anilines are basic compounds that readily react with acids to form salts. The hydrochloride salt is a common form for improving the stability and handling of aniline derivatives.

The following diagram illustrates the simple acid-base relationship between 2-Chloro-6-methoxyaniline and its hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Acid-base reaction forming the hydrochloride salt.

Signaling Pathways and Biological Activity

There is currently no publicly available information detailing the involvement of **2-Chloro-6-methoxyaniline hydrochloride** in any specific signaling pathways or its biological activity. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological functions.

Safety and Handling

A formal Safety Data Sheet (SDS) for **2-Chloro-6-methoxyaniline hydrochloride** is not widely available. However, based on the data for similar chloro- and methoxy-substituted anilines, the following general precautions should be observed:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Note: This information is for guidance only. Always consult a comprehensive and compound-specific Safety Data Sheet before handling any chemical.

Conclusion

2-Chloro-6-methoxyaniline hydrochloride is a chemical intermediate with the CAS number 1332589-57-7. While detailed technical information and experimental protocols for this specific compound are limited, this guide provides the available data and offers insights based on structurally related compounds. Researchers and developers can use this information as a starting point for their work, with the understanding that further investigation and process optimization will be necessary for any specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1332589-57-7|2-Chloro-6-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 4. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-6-methoxyaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597058#2-chloro-6-methoxyaniline-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com